Welcome to the BenchChem Online Store!
molecular formula C12H8F3N3O B8443621 2-(4-Methyl-imidazol-1-yl)-5-trifluoromethoxy benzonitrile

2-(4-Methyl-imidazol-1-yl)-5-trifluoromethoxy benzonitrile

Cat. No. B8443621
M. Wt: 267.21 g/mol
InChI Key: KFACZOHOBLOQRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07432256B2

Procedure details

In analogy to example 5a, 2-fluoro-5-trifluoromethoxy-benzonitrile was reacted with 4-methylimidazole and potassium carbonate for 16 h at 90° C. Aqueous workup afforded a 3:1 mixture of the title compound and its regioisomer [5-trifluoromethoxy-2-(5-methyl-imidazol-1-yl)-benzonitrile] as a light brown viscous oil (yield: 100%). 1H-NMR (300 MHz, DMSO): δ=2.19 (s, 3H), 7.37 (s, 1H), 7.75-7.90 (m, 2H), 8.02 (s, 1H), 8.27 (d, J=2.7 Hz, 1H).
Name
5-trifluoromethoxy-2-(5-methyl-imidazol-1-yl)-benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
100%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:7]([O:10][C:11]([F:14])([F:13])[F:12])=[CH:6][C:3]=1[C:4]#[N:5].[CH3:15][C:16]1[N:17]=[CH:18][NH:19][CH:20]=1.C(=O)([O-])[O-].[K+].[K+].FC(F)(F)OC1C=CC(N2C(C)=CN=C2)=C(C=1)C#N>>[F:12][C:11]([F:14])([F:13])[O:10][C:7]1[CH:8]=[CH:9][C:2]([N:19]2[CH:20]=[C:16]([CH3:15])[N:17]=[CH:18]2)=[C:3]([CH:6]=1)[C:4]#[N:5] |f:2.3.4|

Inputs

Step One
Name
5-trifluoromethoxy-2-(5-methyl-imidazol-1-yl)-benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(OC=1C=CC(=C(C#N)C1)N1C=NC=C1C)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C#N)C=C(C=C1)OC(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=CNC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Aqueous workup afforded

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%
Name
Type
product
Smiles
FC(OC=1C=CC(=C(C#N)C1)N1C=NC(=C1)C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.